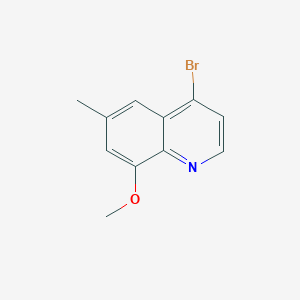

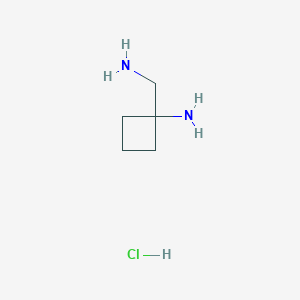

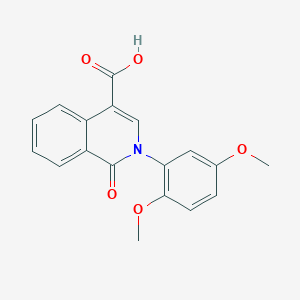

![molecular formula C15H25ClN2O2 B1381429 tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride CAS No. 1803587-79-2](/img/structure/B1381429.png)

tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride” is a chemical compound with the CAS Number: 1803587-79-2 . It has a molecular weight of 300.83 and its IUPAC name is tert-butyl (2- (phenethylamino)ethyl)carbamate hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of the compound is C15H24N2O2.ClH . The InChI code is 1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-12-11-16-10-9-13-7-5-4-6-8-13;/h4-8,16H,9-12H2,1-3H3,(H,17,18);1H . The canonical SMILES representation is CC©©OC(=O)NCC(C1=CC=CC=C1)N.Cl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.77 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are 272.1291556 g/mol . The topological polar surface area is 64.4 Ų and it has 18 heavy atoms .Applications De Recherche Scientifique

Synthesis of Phosphatidyl Ethanolamines

This compound serves as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines . These are crucial components of biological membranes and play a role in cell signaling.

Ornithine Synthesis

The protected amine functionality of this compound is employed in the synthesis of ornithine , an important precursor in the urea cycle and a key compound in the metabolic process.

Total Synthesis of (+)-Negamycin

It acts as a starting reagent in the total synthesis of (+)-negamycin , an antibiotic that shows promise against a broad spectrum of bacteria, including drug-resistant strains.

Synthesis of Protected Pyrroloproline

The compound is used as a building block in the synthesis of a protected pyrroloproline , which is a valuable intermediate in the production of various pharmaceuticals.

Synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate

This is another synthesis pathway where the compound is utilized. The product formed is a key intermediate in organic synthesis and pharmaceutical research .

Synthesis of 2,2′-Bipyridine

The compound is also involved in the synthesis of 2,2′-bipyridine , a bidentate chelating ligand that forms complexes with most metal ions and is widely used in coordination chemistry.

Linking HaloTag Enzyme with Fluorescent Zinc Indicator

In biochemistry, it can be used to link HaloTag enzyme with a fluorescent zinc indicator to monitor the dynamics of regulated secretion of zinc in real-time .

Synthesis of Amphiphiles for DNA and siRNA Delivery

Lastly, it is used to synthesize amphiphiles that are essential for DNA and siRNA delivery systems. These systems are crucial for gene therapy and other medical applications .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for bacterial cell wall integrity .

Mode of Action

Given its role as an intermediate in the synthesis of ceftolozane , it can be inferred that it may interact with its targets through a series of chemical reactions including amination, reduction, esterification, trityl protection, and condensation .

Biochemical Pathways

As an intermediate in the synthesis of ceftolozane , it is likely involved in the pathway leading to the inhibition of bacterial cell wall synthesis.

Result of Action

As an intermediate in the synthesis of ceftolozane , its action likely contributes to the antibacterial activity of the final product.

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-phenylethylamino)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-12-11-16-10-9-13-7-5-4-6-8-13;/h4-8,16H,9-12H2,1-3H3,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUWITUASBZWHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

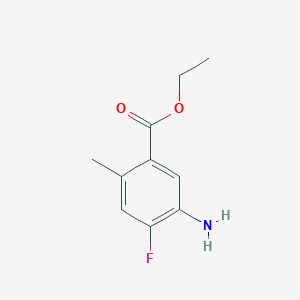

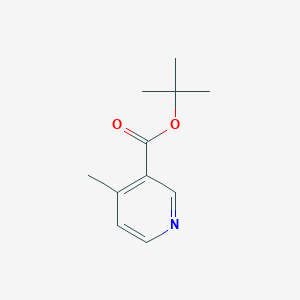

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)

methanone](/img/structure/B1381354.png)

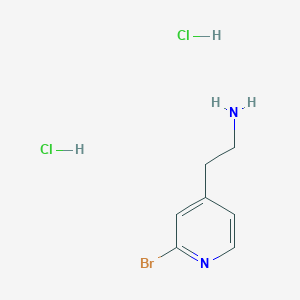

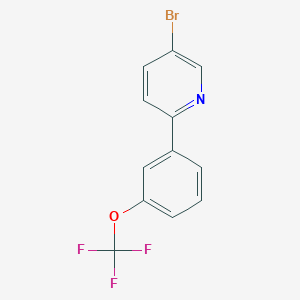

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)

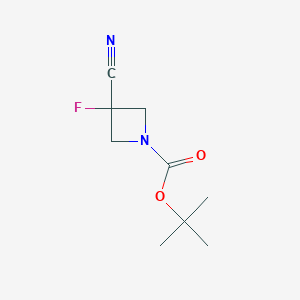

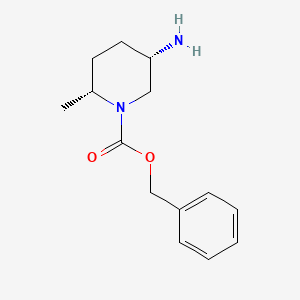

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)